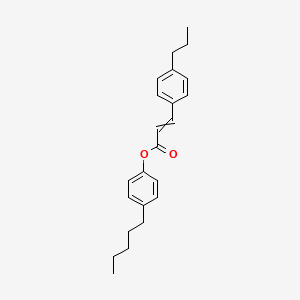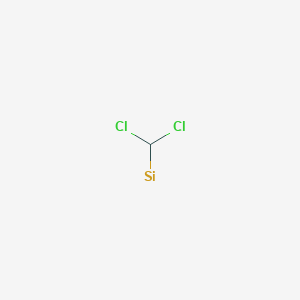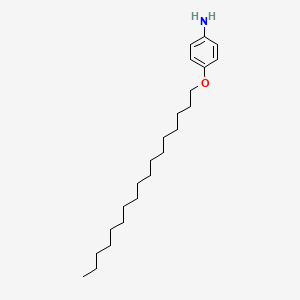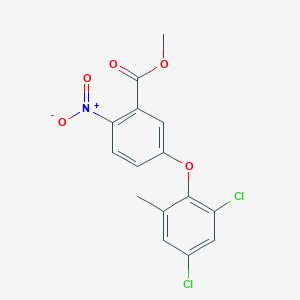
Methyl 5-(2,4-dichloro-6-methylphenoxy)-2-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(2,4-dichloro-6-methylphenoxy)-2-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a methyl ester group, a dichloromethylphenoxy group, and a nitro group attached to a benzoate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2,4-dichloro-6-methylphenoxy)-2-nitrobenzoate typically involves the esterification of 5-(2,4-dichloro-6-methylphenoxy)-2-nitrobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production and minimizes the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(2,4-dichloro-6-methylphenoxy)-2-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms in the dichloromethylphenoxy group can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Amines or thiols, organic solvents such as dichloromethane, room temperature.
Hydrolysis: Aqueous sodium hydroxide, reflux conditions.
Major Products Formed
Reduction: 5-(2,4-dichloro-6-methylphenoxy)-2-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-(2,4-dichloro-6-methylphenoxy)-2-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
Methyl 5-(2,4-dichloro-6-methylphenoxy)-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 5-(2,4-dichloro-6-methylphenoxy)-2-nitrobenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate: Similar structure but lacks the methyl group on the phenoxy ring.
Methyl 5-(2,4-dichloro-6-methylphenoxy)-benzoate: Similar structure but lacks the nitro group.
Uniqueness
Methyl 5-(2,4-dichloro-6-methylphenoxy)-2-nitrobenzoate is unique due to the presence of both the nitro and dichloromethylphenoxy groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
51282-68-9 |
|---|---|
Fórmula molecular |
C15H11Cl2NO5 |
Peso molecular |
356.2 g/mol |
Nombre IUPAC |
methyl 5-(2,4-dichloro-6-methylphenoxy)-2-nitrobenzoate |
InChI |
InChI=1S/C15H11Cl2NO5/c1-8-5-9(16)6-12(17)14(8)23-10-3-4-13(18(20)21)11(7-10)15(19)22-2/h3-7H,1-2H3 |
Clave InChI |
FIBTXBLWVCJJTG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)OC)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[(6-Nitro-1H-benzimidazol-2-yl)methyl]sulfanyl}propane-1-sulfonic acid](/img/structure/B14665857.png)
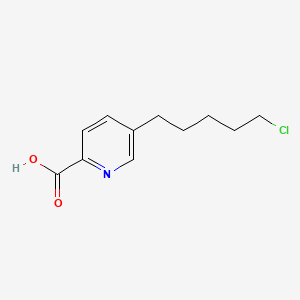
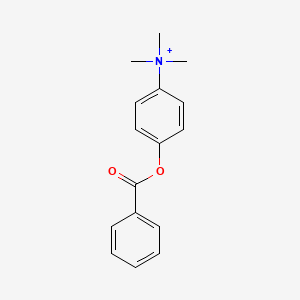
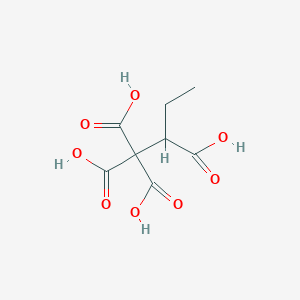
![2,2'-[(1,2-Dioxoethane-1,2-diyl)bis(oxy)]bis(3,5,6-trichlorobenzoic acid)](/img/structure/B14665894.png)
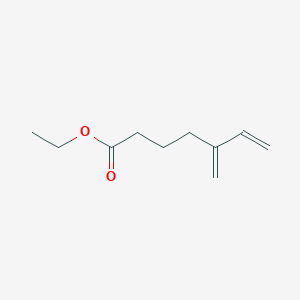
![1H-imidazo[4,5-f][2,1,3]benzoxadiazole](/img/structure/B14665902.png)
![1-[2-(Acetyloxy)cyclopentyl]ethyl acetate](/img/structure/B14665904.png)
